Thiomorpholine-3-carbonitrile

Vue d'ensemble

Description

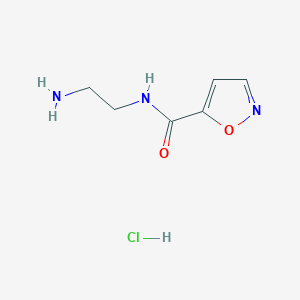

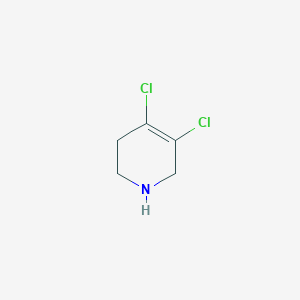

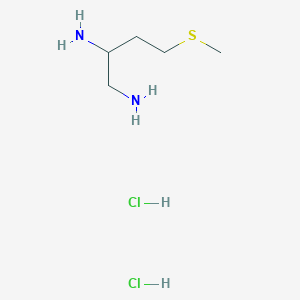

Thiomorpholine-3-carbonitrile is a chemical compound with the molecular formula C5H8N2S . It has a molecular weight of 128.20 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

This compound has a total of 16 bonds, including 8 non-H bonds, 1 multiple bond, 1 triple bond, and 1 six-membered ring . The InChI representation of the molecule isInChI=1S/C5H8N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 128.20 g/mol, an exact mass of 128.04081944 g/mol, and a monoisotopic mass of 128.04081944 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 61.1 Ų .Applications De Recherche Scientifique

Inhibitors and Antitumor Agents

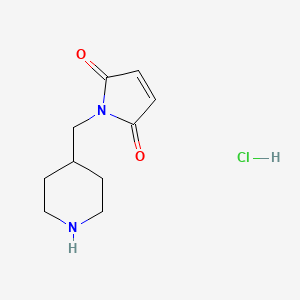

Thiomorpholine-3-carbonitrile derivatives have been studied for their medicinal properties, particularly as inhibitors. One significant study focused on developing molecules based on 3-Thiomorpholin-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (S1), which are potent, dual inhibitors of B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia sequence 1 (Mcl-1). These inhibitors were designed and evaluated for their structure-activity relationship, showing enhanced cytotoxicity and inhibition potentials (Zhang et al., 2011). Similarly, a series of morpholinopyrimidine-5-carbonitriles were synthesized and evaluated as antitumor agents. These studies included in vitro antitumor activity assessments and investigations into their mechanism of action, highlighting their potential as broad-spectrum antitumor agents (Helwa et al., 2020).

Building Blocks in Medicinal Chemistry

Thiomorpholine and its derivatives are noted as important building blocks in medicinal chemistry. Some analogues containing thiomorpholine moieties have entered human clinical trials, with bridged bicyclic thiomorpholines showing interesting biological profiles. These compounds were synthesized from cost-effective starting materials, indicating their potential utility in various medicinal chemistry applications (Walker & Rogier, 2013).

This compound in Analytical Chemistry

Chemosensors

this compound derivatives have been utilized in the development of chemosensors. For instance, novel chemosensors were designed for the selective identification of toxic Pd2+ ions. These chemosensors exhibited fluorescence turn-off performances and were complemented by quantum chemical calculations to understand their stability and sensing capabilities, demonstrating their applicability in selective metal ion detection (Shally et al., 2020).

This compound in Materials Science

Coordination Polymers

Silver-based coordination polymers incorporating this compound were synthesized, displaying varying dimensional structures. These polymers were studied for their intermolecular interactions, photocatalysis, and thermal behavior, offering insights into their potential applications in materials science (Ristić et al., 2021).

This compound in Corrosion Science

Corrosion Inhibition

this compound has been explored for its corrosion inhibition properties. Studies focused on the inhibition of carbon steel in natural seawater, employing electrochemical techniques and surface analysis to investigate the effectiveness of this compound derivatives as corrosion inhibitors. These studies highlighted the potential of these compounds to protect metals from corrosion in marine environments (Amar et al., 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

thiomorpholine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLUMQBLQRVEPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3-{[(tert-butoxy)carbonyl]amino}propanamido)acetate](/img/structure/B1377379.png)

![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)